

Discovery and Synthesis of Btk-IN-15: A Technical Guide

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Compound of Interest				
Compound Name:	Btk-IN-15			
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and synthesis of **Btk-IN-15**, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The document outlines the key experimental protocols, presents quantitative data in a structured format, and provides visualizations of critical pathways and workflows to support researchers in the field of kinase inhibitor development.

Discovery of Btk-IN-15

Btk-IN-15, also referred to as compound 42, emerged from a drug discovery campaign aimed at identifying novel inhibitors of Bruton's tyrosine kinase (BTK), a key mediator in B-cell receptor signaling pathways.[1] The deregulation of BTK is implicated in various B-cell malignancies, making it a prime therapeutic target.[2] The discovery process was rooted in the exploration of a series of N,9-diphenyl-9H-purin-2-amine derivatives.[3][4] This chemical scaffold was investigated for its potential to yield potent and selective BTK inhibitors.

The lead optimization process involved the synthesis and evaluation of numerous analogs to establish a robust structure-activity relationship (SAR). Key modifications to the diphenylpurinamine core were systematically explored to enhance inhibitory activity against BTK while minimizing off-target effects. This effort led to the identification of several compounds with low nanomolar potency. Among these, **Btk-IN-15** distinguished itself with a remarkable inhibitory concentration (IC50) of 0.7 nM against BTK.[5] Further characterization revealed its ability to induce apoptosis and arrest the cell cycle in relevant cancer cell lines.[5]



Quantitative Data Summary

The following tables summarize the key quantitative data for **Btk-IN-15** and related compounds.

Table 1: In Vitro Inhibitory Activity of **Btk-IN-15**

Assay Type	Target/Cell Line	Parameter	Value	Reference
Biochemical Assay	BTK Enzyme	IC50	0.7 nM	[5]
Cellular Assay	TMD8 (Mantle Cell Lymphoma)	IC50	2.6 nM	[5]
Cellular Assay	REC-1 (Mantle Cell Lymphoma)	IC50	1.7 nM	[5]
Cellular Assay	BTK Autophosphoryla tion (Tyr223)	IC50	1.49 nM	[5]

Table 2: Kinase Selectivity Profile of Btk-IN-15

Kinase	Percent Inhibition at 1 μM	Reference
ВТК	99.95%	[5]
EGFR	56%	[5]

Table 3: In Vivo Pharmacokinetic and Efficacy Data of Btk-IN-15 in Mice

Parameter	Value	Dosing	Reference
Oral Bioavailability	40.98%	10 mg/kg (p.o.)	[1]
Tumor Growth Inhibition (TGI)	104%	50 mg/kg (p.o., twice daily for 21 days)	[1]



Synthesis Process

The synthesis of **Btk-IN-15** follows a multi-step procedure starting from commercially available reagents. The core N,9-diphenyl-9H-purin-2-amine scaffold is constructed through a series of condensation and cyclization reactions.

General Synthesis Scheme for N,9-diphenyl-9H-purin-2amine Derivatives

The synthesis of the N,9-diphenyl-9H-purin-2-amine scaffold, from which **Btk-IN-15** is derived, involves the initial reaction of 2,4-dichloro-5-nitropyrimidine with a primary arylamine to form an intermediate. This is followed by a nucleophilic substitution with a second arylamine. The nitro group is then reduced, and subsequent cyclization with an appropriate reagent yields the final purine core.[6]

Experimental Protocols Biochemical BTK Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of **Btk-IN-15** against the BTK enzyme.

Materials:

- Recombinant human BTK enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 μM DTT)[7]
- Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)[8]
- ATP
- Btk-IN-15
- ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
- 384-well plates



• Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of **Btk-IN-15** in kinase buffer.
- In a 384-well plate, add 2.5 μL of the diluted Btk-IN-15 or vehicle (DMSO) control.[1]
- Add 5 μL of a solution containing the BTK enzyme and the peptide substrate in kinase buffer.
- Initiate the kinase reaction by adding 2.5 μL of ATP solution. The final concentration of ATP should be at or near the Km value for BTK.
- Incubate the plate at 30°C for 60 minutes.[1]
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[7]
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of Btk-IN-15 and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Anti-proliferative Activity Assay

This protocol outlines a method to assess the anti-proliferative effect of **Btk-IN-15** on B-cell lymphoma cell lines.

Materials:

- TMD8 or REC-1 human mantle cell lymphoma cell lines
- RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillinstreptomycin
- Btk-IN-15
- CellTiter-Glo® Luminescent Cell Viability Assay (or similar)



- 96-well cell culture plates
- Incubator (37°C, 5% CO₂)
- Luminometer

Procedure:

- Seed TMD8 or REC-1 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
- Prepare serial dilutions of **Btk-IN-15** in the cell culture medium.
- Add the diluted **Btk-IN-15** or vehicle control to the appropriate wells.
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
- After the incubation period, allow the plate to equilibrate to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
- Measure the luminescence using a luminometer to determine the number of viable cells.
- Calculate the percent inhibition of cell proliferation for each concentration of Btk-IN-15 and determine the IC50 value.

BTK Autophosphorylation Assay in Cells

This protocol describes a method to measure the inhibition of BTK autophosphorylation at Tyr223 in cells.

Materials:

- TMD8 cells
- RPMI-1640 medium
- Btk-IN-15
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)



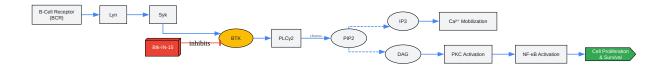
- Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
- · HRP-conjugated secondary antibody
- Chemiluminescent substrate
- SDS-PAGE and Western blotting equipment

Procedure:

- Culture TMD8 cells and treat with various concentrations of Btk-IN-15 or vehicle control for 2 hours.[5]
- Harvest the cells and lyse them in ice-cold lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with the anti-phospho-BTK (Tyr223) primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with the anti-total BTK antibody as a loading control.
- Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal to determine the IC50 for inhibition of autophosphorylation.

Visualizations BTK Signaling Pathway



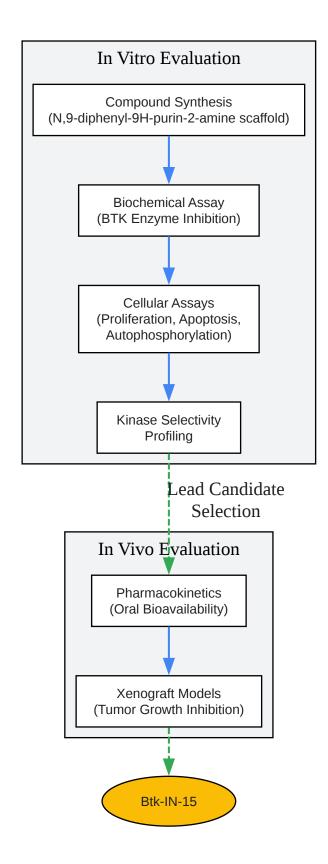


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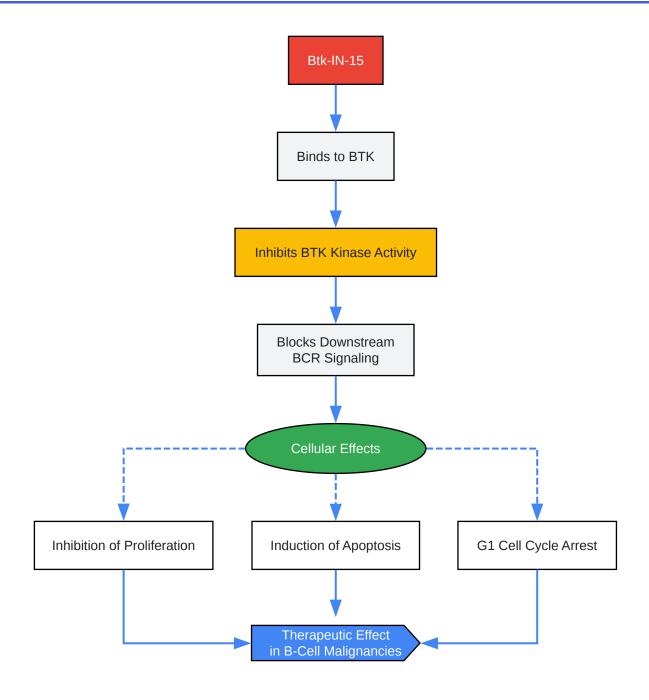
Caption: Simplified BTK signaling pathway and the point of inhibition by Btk-IN-15.

Experimental Workflow for Btk-IN-15 Evaluation









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